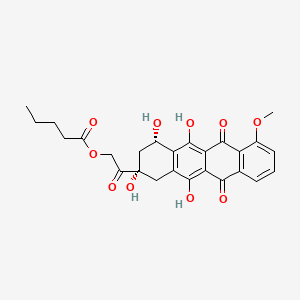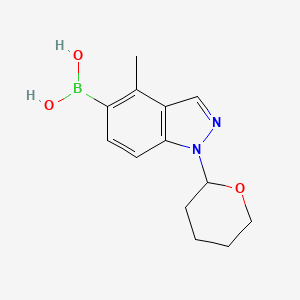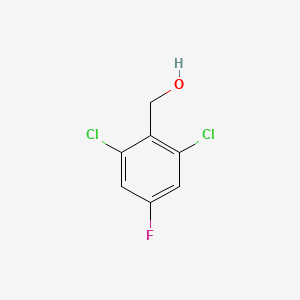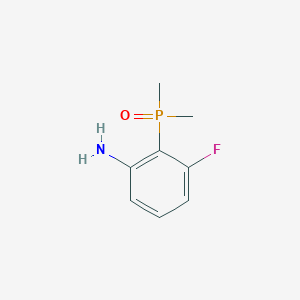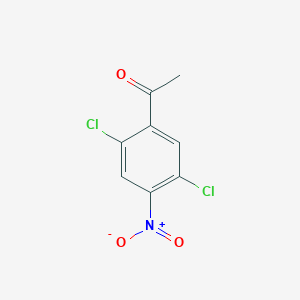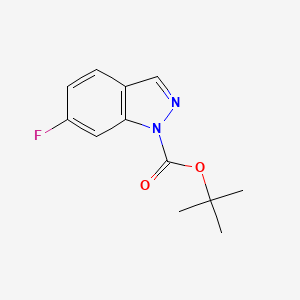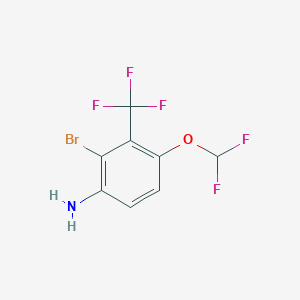
Methyl 4-(benzylamino)-6-chloronicotinate
Overview
Description
Methyl 4-(benzylamino)-6-chloronicotinate is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Methyl 4-(benzylamino)-6-chloronicotinate has been evaluated for anticonvulsant activity. Studies have found that compounds like methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate, a related enaminone, were active against maximal electroshock seizures (MES), indicating potential as anticonvulsant agents (Scott et al., 1993). Similar studies on substituted vinylic benzamides, including methyl 4-N-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate, have been conducted to determine their efficacy as anticonvulsants (Foster et al., 1999).
Antimalarial and Antitumor Activities
Compounds related to this compound have been synthesized for their potential antimalarial and antitumor effects. For instance, 2,4-diamino-6-(N-methyl-substituted benzylamino) quinazolines demonstrated suppressive effects against Plasmodium berghei and exhibited antitumor effects against leukemia cells (Zhou et al., 1989).
Cytokinin Activity
Derivatives of 2- and 4-aminopyrimidine, including compounds like 4-benzylamino-6-methylpyrimidine, have shown significant cytokinin activity. This suggests potential applications in plant growth and development (Gunar et al., 1969).
Cardiotonic Activity
Research has been conducted on derivatives of this compound for cardiotonic activity. For example, compounds like 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone have been studied for their potential in treating congestive heart failure (Nomoto et al., 1996).
Photosynthetic Electron Transport Inhibition
This compound derivatives have also been explored for their ability to inhibit photosynthetic electron transport, which is relevant for herbicide development. Such studies have highlighted the effectiveness of these compounds in comparison to others like atrazine (Ohki et al., 1999).
Mechanism of Action
Mode of Action
It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the targets of this compound, affecting their function.
Biochemical Pathways
It is possible that this compound could affect pathways related to the metabolism of benzylic compounds
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of Methyl 4-(benzylamino)-6-chloronicotinate . .
Properties
IUPAC Name |
methyl 4-(benzylamino)-6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-14(18)11-9-17-13(15)7-12(11)16-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKBYGBOHQVPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1NCC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
